molecular formula C15H21NO B15051664 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol CAS No. 1353990-97-2

1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol

Cat. No.: B15051664
CAS No.: 1353990-97-2
M. Wt: 231.33 g/mol
InChI Key: FXELTALWMJOIJT-UHFFFAOYSA-N
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Description

1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is an organic compound with the molecular formula C15H21NO. It is a piperidine derivative, characterized by a piperidine ring substituted with a phenylbutenyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol typically involves the reaction of 4-phenylbut-3-en-1-yl bromide with piperidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is not well-defined. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The hydroxyl group and the phenylbutenyl moiety may contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is unique due to the presence of both a phenylbutenyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

1353990-97-2

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-(4-phenylbut-3-enyl)piperidin-4-ol

InChI

InChI=1S/C15H21NO/c17-15-9-12-16(13-10-15)11-5-4-8-14-6-2-1-3-7-14/h1-4,6-8,15,17H,5,9-13H2

InChI Key

FXELTALWMJOIJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC=CC2=CC=CC=C2

Origin of Product

United States

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